molecular formula C20H20N2O5 B2985863 methyl 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate CAS No. 899962-62-0

methyl 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate

カタログ番号: B2985863
CAS番号: 899962-62-0
分子量: 368.389
InChIキー: PSCXKAWXQHZZLY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a large ring system. The tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine ring system, in particular, would likely contribute to a complex 3D structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The carboxylate group could participate in acid-base reactions, and the methoxyphenyl group could potentially undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the size and shape of the molecule, the presence of polar functional groups, and the overall charge distribution would all play a role .

科学的研究の応用

Synthesis and Structure Characterization

A novel approach to synthesizing oxygen-bridged tricyclic Biginelli adducts, such as "ethyl 2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate," has been reported. This synthesis involves one-pot cyclization under mild conditions, using zinc(II) perchlorate hexahydrate as a catalyst. The product was characterized using FT–IR, 1H NMR, and UV–visible spectroscopy, alongside density functional theory (DFT) calculations to investigate its structure properties, indicating its stability and providing insights into its potential applications in material science and drug design (Ibrahim et al., 2017).

Anticancer Activity

The same study also explored the anticancer activity of the synthesized compound against the MCF-7 human breast cell line. The results showed moderate activity, suggesting its potential as a lead compound for further development in cancer treatment (Ibrahim et al., 2017).

Synthesis of N-aryl Derivatives

Another aspect of research on related compounds involves the synthesis of N-aryl derivatives through three-component reactions, demonstrating the versatility of this chemical framework for generating a wide array of potentially bioactive molecules. These syntheses contribute to the development of novel compounds with possible therapeutic applications (Gein et al., 2017).

Antidiabetic Screening

Research on dihydropyrimidine derivatives related to the chemical structure has shown that these compounds exhibit in vitro antidiabetic activity. This indicates the potential of such compounds in developing new treatments for diabetes, highlighting the importance of chemical synthesis in discovering new therapeutic agents (Lalpara et al., 2021).

Biological Activity of Comenic Acid Derivatives

The synthesis of comenic acid derivatives containing isoxazole and isothiazole moieties, and their evaluation in combination with antitumor drugs, show a synergetic effect in chemotherapy for brain tumors. This research underscores the potential of synthesizing and studying novel chemical entities for enhanced therapeutic outcomes (Kletskov et al., 2018).

将来の方向性

The study of complex organic molecules like this one is a vibrant area of research in chemistry. Future work could explore the synthesis, characterization, and potential applications of this compound .

特性

IUPAC Name

methyl 10-(4-methoxyphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-20-11-16(15-10-12(18(23)26-3)4-9-17(15)27-20)21-19(24)22(20)13-5-7-14(25-2)8-6-13/h4-10,16H,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCXKAWXQHZZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=O)N2C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。